molecular formula C9H11BCl2O3 B1393652 2,4-Dichloro-5-isopropoxyphenylboronic acid CAS No. 325786-18-3

2,4-Dichloro-5-isopropoxyphenylboronic acid

Cat. No. B1393652
CAS RN: 325786-18-3
M. Wt: 248.9 g/mol
InChI Key: OMFHFEFPEHEGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a boronic acid derivative with two chlorine atoms and an isopropoxy group attached to a phenyl ring. The boronic acid functionality makes it useful in organic synthesis and medicinal chemistry .

Scientific Research Applications

Analyzing Global Trends in 2,4-D Research

A scientometric review by Zuanazzi et al. (2020) provides an overview of global trends in research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichloro-5-isopropoxyphenylboronic acid. The study highlights advancements in understanding the toxicity and mutagenicity of 2,4-D, with a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. This review helps to understand the broader context of research into compounds like this compound (Zuanazzi, Ghisi, & Oliveira, 2020).

Suzuki Cross-Coupling Reactions

Ikram et al. (2015) discussed the Suzuki cross-coupling reaction, a method involving arylboronic acids like this compound. This process is used to synthesize various derivatives with potential pharmacological applications, indicating the chemical's role in creating medically relevant compounds (Ikram et al., 2015).

Boron-Nitrogen Heterocycle Formation

Dilek et al. (2015) explored the rapid formation of a boron-nitrogen heterocycle in dilute, neutral aqueous solution, a reaction relevant to bioorthogonal coupling reactions. This study demonstrates the potential of this compound in facilitating such reactions, which are crucial for protein conjugation and other biochemical processes (Dilek, Lei, Mukherjee, & Bane, 2015).

Metabolism of Polychlorinated Biphenyls

Research by Furukawa, Tomizuka, and Kamibayashi (1979) on the bacterial metabolism of polychlorinated biphenyls, including compounds structurally similar to this compound, highlights the environmental and bioremediation implications of these substances. Their study sheds light on how bacteria metabolize these compounds, which is important for understanding their environmental impact and potential for bioremediation efforts (Furukawa, Tomizuka, & Kamibayashi, 1979).

2,4-D Herbicide Toxicity

Bukowska (2006) provided insights into the molecular mechanisms of toxicity of 2,4-dichlorophenoxyacetic acid, a related compound. This research is important for understanding the environmental and health implications of related compounds like this compound, especially concerning their potential genotoxic and mutagenic effects (Bukowska, 2006).

Photocatalyzed Oxidation of 2,4-Dichlorophenol

Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol, which can be seen as a precursor or related compound to this compound. This study provides valuable information on the environmental degradation processes of these types of compounds, which is crucial for assessing their environmental impact and designing effective degradation strategies (Tang & Huang, 1995).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides safety information, handling precautions, and emergency procedures. You can find the MSDS for 2,4-Dichloro-5-isopropoxyphenylboronic acid here.

Future Directions

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, leading to the formation of a reactive intermediate that undergoes transmetalation and reductive elimination to form the desired product .

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cellular behavior. For example, this compound may inhibit or activate specific enzymes, resulting in altered metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and cellular function. For instance, the boronic acid group of this compound can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate its distribution within tissues, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects. For instance, the compound may accumulate in the nucleus, cytoplasm, or mitochondria, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism .

properties

IUPAC Name

(2,4-dichloro-5-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-3-6(10(13)14)7(11)4-8(9)12/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFHFEFPEHEGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681685
Record name {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325786-18-3
Record name {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-isopropoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-isopropoxyphenylboronic acid
Reactant of Route 4
2,4-Dichloro-5-isopropoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-isopropoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.